molecular formula C29H28N4O11 B1684450 Edotecarin CAS No. 174402-32-5

Edotecarin

カタログ番号: B1684450
CAS番号: 174402-32-5
分子量: 608.6 g/mol
InChIキー: QMVPQBFHUJZJCS-NTKFZFFISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Edotecarin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Edotecarin has a wide range of scientific research applications, including:

作用機序

Edotecarin inhibits the enzyme topoisomerase I by stabilizing the DNA-enzyme complex and enhancing single-strand DNA cleavage. This results in the inhibition of DNA replication and decreased tumor cell proliferation. The molecular targets and pathways involved include the DNA-topoisomerase I complex and the subsequent induction of apoptosis in tumor cells .

類似化合物との比較

Edotecarin is structurally related to other indolocarbazoles, such as staurosporine, but does not possess protein kinase inhibitory properties. It is more effective in inducing single-strand DNA cleavage compared to other topoisomerase I inhibitors like camptothecin and NB-506. Similar compounds include:

This compound’s unique structure and mechanism of action make it a valuable compound in the field of cancer research and therapy .

生物活性

Edotecarin, also known as J-107088, is a potent topoisomerase I inhibitor derived from the indolocarbazole class of compounds. It has garnered attention for its potential in cancer therapy due to its unique mechanism of action and favorable pharmacokinetic properties compared to other agents in its class, such as camptothecin. This article explores the biological activity of this compound, focusing on its antitumor efficacy, mechanisms of action, and relevant case studies.

This compound inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase cleavage complexes, this compound prevents the relaxation of torsionally strained DNA, leading to DNA damage and subsequent cell death. Its potency is highlighted by an effective concentration (EC50) value of 0.05 μmol/L, which is significantly lower than that of camptothecin (0.42 μmol/L), indicating that this compound is approximately eight times more potent than its predecessor .

Preclinical Studies

In various preclinical models, this compound has demonstrated significant antitumor activity:

  • Colon Cancer : In studies utilizing the HCT-116 human colon cancer xenograft model, this compound was effective both as a single agent and in combination with standard chemotherapeutic agents such as 5-fluorouracil (5-FU), irinotecan, and oxaliplatin. Tumor growth delays ranged from 10.45 days at lower doses to 24.83 days at higher doses .
  • Glioblastoma : A notable case involved an 18-year-old patient with recurrent glioblastoma who exhibited a partial regression following treatment with this compound combined with cisplatin and etoposide. The treatment resulted in an 83% increase in survival for mice bearing intracranial glioma models .

Combination Therapy

Combination therapies involving this compound have shown additive or synergistic effects:

  • With 5-FU : When administered sequentially with 5-FU, this compound displayed enhanced efficacy compared to either drug alone .
  • With Other Agents : Studies indicated that combining this compound with agents like SU11248 (a multitargeted tyrosine kinase inhibitor) yielded greater than additive effects, suggesting a promising avenue for enhancing therapeutic outcomes in resistant cancer types .

Clinical Observations

  • Phase III Trial : While a Phase III trial evaluating this compound was terminated early due to lack of significant benefit in the overall population, individual cases highlighted its potential. One patient showed stable disease after two cycles despite experiencing severe side effects .
  • Long-term Response : Another patient treated with this compound after failing multiple lines of therapy demonstrated a long-lasting partial regression of disease, emphasizing the need for further investigation into its clinical utility .

Toxicity Profile

This compound's toxicity profile appears favorable compared to other chemotherapeutics:

  • The LD10/GID75 ratio indicates a wider therapeutic window; for example, in mouse models, it exhibited an LD10/GID75 value of 38.5 compared to less than 0.3 for doxorubicin and paclitaxel . This suggests that this compound may be less toxic while still effectively inhibiting tumor growth.

Summary Table of Key Findings

Study Type Cancer Type Efficacy Combination Agents Notes
PreclinicalColon CancerTumor growth delay up to 24.83 days5-FU, Irinotecan, OxaliplatinActive as single agent and in combinations
Case StudyGlioblastoma83% survival increaseCisplatin, EtoposideSignificant response in xenograft models
Phase III TrialVariousEarly terminationNot specifiedIndividual cases showed promise despite overall results

特性

IUPAC Name

13-(1,3-dihydroxypropan-2-ylamino)-6,20-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O11/c34-7-10(8-35)31-33-27(42)20-18-13-3-1-11(37)5-15(13)30-22(18)23-19(21(20)28(33)43)14-4-2-12(38)6-16(14)32(23)29-26(41)25(40)24(39)17(9-36)44-29/h1-6,10,17,24-26,29-31,34-41H,7-9H2/t17-,24-,25+,26-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVPQBFHUJZJCS-NTKFZFFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870123
Record name Edotecarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Edotecarin inhibits the enzyme topoisomerase I through stabilization of the DNA-enzyme complex and enhanced single-strand DNA cleavage, resulting in inhibition of DNA replication and decreased tumor cell proliferation.
Record name Edotecarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

174402-32-5
Record name Edotecarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174402-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edotecarin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174402325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edotecarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edotecarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDOTECARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V8X590XDP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edotecarin
Reactant of Route 2
Edotecarin
Reactant of Route 3
Edotecarin
Reactant of Route 4
Edotecarin
Reactant of Route 5
Edotecarin
Reactant of Route 6
Edotecarin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。